molecular formula C7H8N4O2 B12833321 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B12833321
M. Wt: 180.16 g/mol
InChI Key: FWCQBOYRIMEUJH-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[4,5-b]pyridine core with an amino group at the 6th position and a methoxy group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group and a methyl group.

    7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Contains a chloro group instead of a methoxy group.

Uniqueness

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an amino and a methoxy group provides distinct properties that can be exploited in various applications .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-amino-5-methoxy-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H8N4O2/c1-13-6-3(8)2-4-5(10-6)11-7(12)9-4/h2H,8H2,1H3,(H2,9,10,11,12)

InChI Key

FWCQBOYRIMEUJH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1N)NC(=O)N2

Origin of Product

United States

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